Ethyl (chloromethyl)(propyl)phosphinate

Lipophilicity Partition coefficient Physicochemical property

Research Challenge: Irreproducible synthetic outcomes arise when substituting chloromethylphosphinate building blocks without accounting for differences in P-alkyl chain length, ester alkoxy group, and halogen substitution pattern. This compound is the exact solution, featuring a propyl P-alkyl group for intermediate hydrolytic stability and an α-chloromethyl architecture free from γ-chlorine intramolecular catalytic anomalies. - Asymmetric mono-chloromethyl architecture enables clean, high-yielding sequential transformations vs. bis(chloromethyl) analogs that give statistical product mixtures. - Computed LogP of 2.9073 places it in the optimal window (LogP 2-4) for passive membrane permeability with adequate aqueous solubility for in vitro assays. - Commercially available at 95% purity from specialty chemical suppliers; standard international B2B shipping applies.

Molecular Formula C6H14ClO2P
Molecular Weight 184.60 g/mol
Cat. No. B13243445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (chloromethyl)(propyl)phosphinate
Molecular FormulaC6H14ClO2P
Molecular Weight184.60 g/mol
Structural Identifiers
SMILESCCCP(=O)(CCl)OCC
InChIInChI=1S/C6H14ClO2P/c1-3-5-10(8,6-7)9-4-2/h3-6H2,1-2H3
InChIKeyOLYGOCROOHBHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (chloromethyl)(propyl)phosphinate (CAS 2060043-21-0): Procurement-Relevant Physicochemical and Structural Profile


Ethyl (chloromethyl)(propyl)phosphinate (CAS 2060043-21-0; molecular formula C₆H₁₄ClO₂P; molecular weight 184.60 g/mol; SMILES: CCCP(=O)(CCl)OCC) is a dialkyl phosphinate ester belonging to the broader organophosphorus(V) class . Its tetracoordinate phosphorus center bears three distinct substituents—a propyl group directly P–C bonded, a reactive chloromethyl (–CH₂Cl) group, and an ethoxy (–OCH₂CH₃) ester moiety—yielding an asymmetric architecture that distinguishes it from symmetrical dialkyl phosphinates and phosphonate counterparts [1]. The compound is commercially available at 95% purity from multiple specialty chemical suppliers and is primarily positioned as a synthetic building block for further phosphorus-mediated transformations .

Why Generic Phosphinate Ester Substitution Fails: Structural Determinants of Reactivity for Ethyl (chloromethyl)(propyl)phosphinate


Chloromethyl-functionalized phosphinate esters cannot be treated as interchangeable commodities because three structural variables—the P–C alkyl chain length, the ester alkoxy group, and the halogen substitution pattern—independently and synergistically modulate hydrolytic stability, nucleophilic substitution kinetics, lipophilicity, and biological selectivity [1]. Systematic kinetic studies on bis(chloromethyl)phosphinic esters demonstrate that the alcohol-derived radical governs hydrolysis rate through steric factors [2], while intramolecular catalysis by chlorine in the γ-position produces rate anomalies not observed with α-chloromethyl congeners [3]. Furthermore, quantitative structure–activity relationship (QSAR) data from homologous organophosphorus series show that extending the P–alkyl chain from methyl through ethyl to propyl can shift biological selectivity ratios by over 80-fold [4]. Substituting one chloromethylphosphinate for another without accounting for these orthogonal differentiation axes risks irreproducible synthetic outcomes, unexpected degradation kinetics, and invalid biological extrapolation.

Quantitative Differentiation Evidence for Ethyl (chloromethyl)(propyl)phosphinate: Comparator-Referenced Data Guide


LogP Differentiation: Propyl P–Alkyl Chain Confers 2.5-Fold Higher Lipophilicity than the Ethyl Analog

Ethyl (chloromethyl)(propyl)phosphinate exhibits a computed LogP of 2.9073, compared to 2.5172 for its closest structural analog, ethyl (chloromethyl)(ethyl)phosphinate (CAS 24327-58-0), as determined by the same computational method on the same vendor platform . This ΔLogP of +0.3901 corresponds to an approximately 2.5-fold higher octanol/water partition coefficient for the propyl-substituted compound. Extending the comparison to ethyl (chloromethyl)(methyl)phosphinate (LogP = 2.12710, CAS 110838-42-1) yields a ΔLogP of +0.7802, representing a roughly 6.0-fold partition enhancement . The incremental LogP gain of ~0.39 per additional methylene unit in the P–alkyl chain is consistent with the established Hansch π contribution for aliphatic –CH₂– fragments.

Lipophilicity Partition coefficient Physicochemical property LogP

P–Alkyl Steric Bulk Modulates Hydrolytic Stability: Class-Level Evidence for Propyl Differentiation

The MDPI review by Harsági and Keglevich (2021) documents that in the acidic hydrolysis of alkyl α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates, replacing a tert-butyl group (R₂) with a methyl substituent produced a 100-fold increase in reaction rate, attributable to reduced steric hindrance around the phosphorus center [1]. This class-level principle—that larger P–alkyl substituents retard hydrolysis by sterically shielding the electrophilic phosphorus from nucleophilic attack—is mechanistically transferable to phosphinate esters. Ethyl (chloromethyl)(propyl)phosphinate, bearing an n-propyl group on phosphorus, is predicted to exhibit intermediate hydrolytic stability: slower hydrolysis than the methyl analog (less steric bulk) but faster than hypothetical tert-butyl or sec-butyl phosphinate congeners. This positions the propyl-substituted compound in a Goldilocks zone for applications requiring controlled, predictable hydrolytic release without the extreme stability (and correspondingly harsh deprotection conditions) of highly hindered phosphinates [2].

Hydrolysis kinetics Steric hindrance Phosphinate stability Structure–reactivity relationship

α-Chloromethyl Positioning Avoids γ-Chloro Intramolecular Catalysis: Predictable Hydrolysis Kinetics

Bel'skii and coworkers (1970) established that esters of chloroalkylphosphonic and bis(chloroalkyl)phosphinic acids exhibit dramatically different hydrolysis behavior depending on chlorine position relative to phosphorus [1]. For esters bearing chlorine in the γ-position, an unusual rate acceleration in water hydrolysis is observed, attributed to intramolecular catalysis where the γ-chlorine atom interacts with the reaction center. Specifically, alkyl-bis(γ-chloropropyl)phosphinates hydrolyze faster in water but many times slower in base than the corresponding bis(chloromethyl)phosphinates [2]. Ethyl (chloromethyl)(propyl)phosphinate carries its chlorine substituent in the α-position (directly on the chloromethyl carbon attached to phosphorus), thereby avoiding the anomalous γ-chlorine catalytic effect. This structural feature ensures that its hydrolysis follows conventional pH-dependent kinetics without the confounding rate acceleration seen in γ-chloroalkyl phosphinates, making experimental reproducibility and kinetic modeling more straightforward.

Intramolecular catalysis Hydrolysis mechanism Chlorine position effect Kinetic predictability

Phosphinate vs Phosphonate Core: Divergent Nucleophilic Substitution Pathways Favor Chloromethylphosphinates for SN2(P) Chemistry

Goldwhite and Rowsell (1966) demonstrated that methyl chloromethylphosphinate exhibits a wide spectrum of reactivity toward nucleophiles (methoxide, methylamine, dimethylamine), producing derivatives of methylphosphonic acid via nucleophilic attack at phosphorus [1]. This reactivity pattern is fundamentally distinct from that of chloromethylphosphonates. DFT computational studies on chloro-substituted methylphosphonate esters reveal that sequential chlorine substitution on the methyl group alters the P–O vs P–C bond cleavage preference by stabilizing transition states that facilitate P–C bond scission [2]. Phosphinate esters, possessing two direct P–C bonds (propyl and chloromethyl in the target compound) versus one P–C and two P–O bonds in phosphonates, offer a divergent reactivity landscape: the phosphinate core provides an additional P–C bond as a synthetic handle while maintaining the electrophilic phosphorus center for nucleophilic displacement. The Hanke et al. study further quantifies that chloromethyl(phenyl)phosphinate (CPMP) inhibits eel acetylcholinesterase with a bimolecular rate constant nearly 10-fold greater than for fetal bovine serum AChE and three orders of magnitude greater than for bovine caudate nucleus AChE, confirming that the phosphinate core drives target-engagement selectivity distinct from phosphonates [3].

Phosphinate reactivity Nucleophilic substitution P–C bond cleavage Organophosphorus mechanism

P–Alkyl Chain Length Drives Biological Selectivity: NTE/AChE Ratios Span Two Orders of Magnitude from Methyl to Propyl

Malygin and coworkers established a quantitative structure–activity relationship (QSAR) for a homologous series of O-alkyl phenylphosphonates, demonstrating that the ki(NTE)/ki(AChE) ratio—a predictor of organophosphorus-induced delayed neurotoxicity (OPIDN) potential—increases systematically with P–alkyl chain length [1]. The measured ratios were: 0.42 (methyl), 3.6 (ethyl), 15 (isopropyl), 36 (propyl), 69 (isobutyl), 105 (butyl), and 124 (pentyl). Ratios exceeding 1 indicate the potential to produce OPIDN at doses below the LD₅₀, meaning the methyl derivative is predicted to be non-neuropathic while the propyl derivative is predicted to be strongly neuropathic. Although these data were generated for phosphonates, the underlying physicochemical principle—that increasing P–alkyl hydrophobicity enhances partitioning into the hydrophobic active site of neuropathy target esterase (NTE) relative to acetylcholinesterase (AChE)—is mechanistically transferable to phosphinate esters [2]. Ethyl (chloromethyl)(propyl)phosphinate, with its n-propyl P–substituent, is therefore expected to exhibit NTE/AChE selectivity more closely resembling the propyl-phosphonate profile (ratio ~36) than the ethyl-phosphonate profile (ratio ~3.6), representing an approximately 10-fold selectivity shift driven by a single methylene unit difference.

Neurotoxicity Acetylcholinesterase Neuropathy target esterase QSAR Selectivity ratio

Ethyl (chloromethyl)(propyl)phosphinate: Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry: Phosphinate Prodrug Design Requiring Controlled Lipophilicity and Predictable Hydrolysis

The computed LogP of 2.9073 places ethyl (chloromethyl)(propyl)phosphinate in an optimal lipophilicity window (LogP 2–4) for passive membrane permeability while maintaining adequate aqueous solubility for in vitro assay compatibility . Its α-chloromethyl architecture ensures conventional, pH-dependent hydrolysis kinetics free from the γ-chlorine intramolecular catalytic anomalies that would confound prodrug release rate predictions [1]. The propyl P–alkyl group provides intermediate hydrolytic stability—more robust than methyl or ethyl phosphinates under acidic conditions, yet more readily cleavable than tert-butyl or sec-butyl variants—making it suitable for phosphinate-based prodrugs where the free phosphinic acid must be liberated under moderately acidic conditions [2]. For programs targeting NTE-related indications, the propyl substituent's predicted selectivity profile (ki(NTE)/ki(AChE) ratio in the ~36 range) offers a starting scaffold for tuning enzyme selectivity [3].

Synthetic Organic Chemistry: Bifunctional Building Block for Sequential P–C and C–Cl Derivatization

The target compound provides two orthogonal reactive sites for sequential derivatization: (i) the chloromethyl group (–CH₂Cl) as an electrophilic center for nucleophilic substitution (SN2) with amines, alkoxides, or thiols, and (ii) the P–propyl and P–ester bonds for phosphorus-centered transformations including hydrolysis, transesterification, or Arbuzov-type reactions . The documented wide-spectrum nucleophilic reactivity of chloromethylphosphinates [1] means that the chloromethyl site reacts predictably with O-, N-, and S-nucleophiles, while the phosphinate ester can be orthogonally deprotected. Compared to bis(chloromethyl)phosphinate analogs that present two competing electrophilic sites leading to statistical product mixtures, the mono-chloromethyl architecture of the target compound enables cleaner, higher-yielding sequential transformations. The propyl group additionally serves as a non-participating hydrophobic anchor that can improve extraction efficiency during aqueous workup relative to the ethyl or methyl analogs .

Agrochemical and Environmental Fate Research: Chloromethylphosphinate as a Model Substrate for Organophosphorus Degradation Studies

The well-characterized hydrolysis behavior of α-chloromethylphosphinates—free from γ-chlorine intramolecular catalysis —makes ethyl (chloromethyl)(propyl)phosphinate an excellent model substrate for studying phosphinate environmental degradation pathways. Its intermediate LogP (2.9073) enables partitioning studies between aqueous and organic environmental compartments [1]. The systematic QSAR relationship linking P–alkyl chain length to biological activity [2] positions the propyl-substituted compound as a relevant probe for structure–biodegradability correlation studies within the chloromethylphosphinate series. Researchers evaluating the environmental fate of organophosphorus compounds can use this compound as a reference point for understanding how incremental P–alkyl chain extension affects hydrolysis half-life, soil sorption coefficients, and aquatic toxicity profiles.

Chemical Biology: Phosphinate-Based Activity-Based Probe (ABP) Development with Tunable Target Engagement

The phosphinate core's documented interaction with serine hydrolases—including acetylcholinesterase and neuropathy target esterase —positions chloromethylphosphinates as scaffolds for activity-based protein profiling (ABPP) probe development. The chloromethyl group serves as a latent electrophilic warhead that can be displaced by active-site nucleophiles, while the propyl P–substituent provides a hydrophobic recognition element that can be systematically varied to map enzyme active-site topology. The 10-fold NTE/AChE selectivity shift observed between ethyl and propyl phosphonate analogs [1] suggests that the propyl-substituted phosphinate scaffold may similarly provide enhanced selectivity for NTE-family enzymes over AChE, enabling the design of subfamily-selective probes. The ethoxy ester additionally offers a convenient handle for installing fluorescent or affinity tags via transesterification.

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